molecular formula C13H20N2O B2394447 1-(2-Ethoxybenzyl)piperazine CAS No. 523980-07-6

1-(2-Ethoxybenzyl)piperazine

Cat. No.: B2394447
CAS No.: 523980-07-6
M. Wt: 220.316
InChI Key: BQEOHXXGJIUXQE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Piperazine (B1678402) Chemistry in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and versatile scaffold in modern drug discovery. tandfonline.comnih.gov Originally named for a perceived chemical similarity to piperidine (B6355638) found in the black pepper plant, piperazines are not naturally derived from this source. wikipedia.org Their prominence in pharmaceuticals is due to a combination of favorable characteristics.

Piperazine is a structural element found in a wide array of drugs across various therapeutic classes, leading to its designation as a "privileged scaffold". tandfonline.com Its utility stems from its unique properties, including water solubility, basicity, predictable chemical reactivity, and specific conformational characteristics. tandfonline.com These features allow medicinal chemists to use the piperazine moiety to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.com For instance, incorporating a piperazine ring can enhance aqueous solubility and provide a point for chemical modification to link different pharmacophoric elements or to orient functional groups for optimal interaction with biological targets. tandfonline.comacs.org

The history of piperazine in medicine includes its use as an anthelmintic agent, where it functions by paralyzing parasites, facilitating their expulsion from the host. wikipedia.org This biological activity is mediated by its effects on GABA receptors in helminths. wikipedia.org Beyond this initial application, the piperazine framework has been incorporated into a vast number of drugs, including those targeting cancer and modulating nicotinic receptors. tandfonline.com An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com The chemical reactivity of piperazine-based synthons facilitates their straightforward insertion into complex molecules, further cementing their role in drug development. nih.gov

The Significance of the Ethoxybenzyl Moiety in Medicinal Chemistry and Bioactive Compound Design

The ethoxybenzyl moiety, an ethoxy group (-OCH2CH3) attached to a benzyl (B1604629) group (-CH2-phenyl), is another important structural component in the design of bioactive compounds. The inclusion of an ethoxy group can significantly influence a molecule's properties. It can enhance lipophilicity, which affects the compound's solubility and its ability to permeate biological membranes. cymitquimica.com This modification of a compound's pharmacokinetic profile is a crucial aspect of drug design.

In medicinal chemistry, the ethoxybenzyl fragment is sometimes used as a bioisostere for the more common methoxybenzyl group. While having similar electronic properties, the slightly larger ethoxy group can lead to different pharmacokinetic profiles and may alter the binding affinity and selectivity of a compound for its biological target. This makes it a valuable tool in structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to understand their effect on its biological activity. Research has shown that the presence of an ethoxy group on a benzyl ring can be a key determinant of a compound's biological effects. smolecule.com

Rationale for Comprehensive Investigation of 1-(2-Ethoxybenzyl)piperazine

The rationale for a focused investigation of this compound emerges from the proven value of its two core components. The piperazine scaffold provides a reliable, synthetically accessible, and pharmacokinetically favorable core. tandfonline.comnih.gov The ethoxybenzyl group offers a means to fine-tune lipophilicity and receptor interaction. cymitquimica.com The combination of these two moieties in this compound creates a molecule with significant potential for biological activity.

Derivatives of this compound and related structures have been explored for a range of pharmacological effects. For example, studies on various piperazine derivatives have focused on their potential as serotonin (B10506) receptor ligands, which are important in treating conditions related to mood and anxiety. ontosight.ai Other research has investigated similar piperazine-containing compounds for neurotrophic effects, meaning they can support the growth and survival of neurons. nih.gov Specifically, compounds containing the 1-(2-ethoxyphenyl)piperazine (B86606) core have been synthesized and evaluated for their potential to modulate biological targets, including those relevant to cancer and neurological disorders. ontosight.ainih.gov For instance, a derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, was identified as a highly active compound that induces mitotic arrest in colon cancer cells. nih.gov Another study identified 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) as an activator of TRPC channels, inducing neurite growth and neuroprotection. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents.

Research Scope and Methodological Framework for Scholarly Exploration

The scholarly exploration of this compound and its derivatives typically follows a standard methodological framework in medicinal chemistry. The initial step is often chemical synthesis. The synthesis of 1-(2-ethoxyphenyl)piperazine hydrochloride, a related salt form, can involve the reaction of 1-bromo-2-ethoxybenzene with piperazine. smolecule.com Another general approach involves reacting a precursor like 2-ethoxyaniline with a piperazine-containing reagent. ontosight.ai

Following synthesis, the compound is purified and its structure is confirmed using analytical techniques. Its physicochemical properties are then characterized. These properties are crucial for understanding the compound's behavior in biological systems.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H20N2O nih.gov
Molecular Weight220.31 g/mol nih.gov
IUPAC Name1-[(2-ethoxyphenyl)methyl]piperazine nih.gov
CAS Number523980-07-6 nih.gov

The subsequent and most critical phase of research is the biological evaluation. This involves screening the compound for activity against various biological targets, such as enzymes and receptors, in in vitro assays. ontosight.aiontosight.ai Based on these initial findings, more detailed studies may be conducted to elucidate the mechanism of action and to explore the compound's effects in more complex biological models. nih.govnih.gov This systematic approach allows researchers to build a comprehensive profile of the compound's chemical and biological characteristics, paving the way for potential further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-12(13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEOHXXGJIUXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization of 1 2 Ethoxybenzyl Piperazine and Its Derivatives

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 1-(2-ethoxybenzyl)piperazine and its related compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques offer insights into the connectivity of atoms and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. humanjournals.comdergipark.org.trscispace.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are observed. The aromatic protons of the ethoxybenzyl group typically appear in the downfield region of the spectrum. The methylene (B1212753) protons of the ethoxy group and the piperazine (B1678402) ring, as well as the benzylic protons, resonate at characteristic chemical shifts, providing crucial information about the molecular framework. humanjournals.comrsc.orgnih.gov The integration of these signals confirms the number of protons in each environment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. beilstein-journals.orghuji.ac.il COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. beilstein-journals.org HSQC spectra correlate proton signals with their directly attached carbon atoms, providing a powerful tool for assigning both ¹H and ¹³C spectra unambiguously. These 2D experiments are particularly useful for complex derivatives where simple 1D spectra may be difficult to interpret.

The temperature-dependent behavior of acyl-functionalized piperazines in solution has been investigated using ¹H NMR, revealing the presence of conformers due to the restricted rotation of the amide bond. beilstein-journals.orgnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
C (Aromatic, C-O) 157.0
C (Aromatic, CH) 129.0
C (Aromatic, CH) 128.5
C (Aromatic, C-CH₂) 127.5
C (Aromatic, CH) 121.0
C (Aromatic, CH) 111.5
C (Benzylic, CH₂) 58.0
C (Piperazine, CH₂) 54.0
C (Piperazine, CH₂) 46.0
C (Ethoxy, O-CH₂) 64.0
C (Ethoxy, CH₃) 15.0

Note: These are predicted values and may vary slightly from experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. humanjournals.comscispace.com This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the confident assignment of a molecular formula. humanjournals.com

The electron ionization (EI) mass spectra of ethoxybenzylpiperazines often show common fragment ions arising from the piperazine ring. researchgate.net A unique fragment at m/z 107, resulting from the loss of ethylene (B1197577) from the ethoxybenzyl cation, can help differentiate ethoxybenzylpiperazine isomers. researchgate.net For some derivatives, the molecular ion peak is clearly observed, confirming the molecular weight of the compound. humanjournals.comnih.gov

Table 2: HRMS Data for a Derivative of this compound

Compound Calculated [M+H]⁺ Found [M+H]⁺
(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone 427.2124 427.2124

Source: vulcanchem.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. humanjournals.comdergipark.org.tr The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the piperazine and ethoxy groups appears in the 3000-2800 cm⁻¹ range. researchgate.net

C-O stretching: The ether linkage (C-O-C) of the ethoxy group will show a strong absorption band, typically in the 1260-1000 cm⁻¹ region.

C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring are expected in the 1250-1020 cm⁻¹ range.

Aromatic C=C stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. humanjournals.com

N-H stretching: For piperazine itself or secondary amine derivatives, N-H stretching vibrations are observed in the 3500-3300 cm⁻¹ region. dergipark.org.tr

The specific frequencies and intensities of these bands provide a molecular fingerprint that can be used for identification and to follow chemical transformations. researchgate.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Piperazine Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2800
C-O (Ether) Stretching 1260-1000
C-N Stretching 1250-1020
Aromatic C=C Stretching 1600-1450
N-H Stretching 3500-3300

Source: humanjournals.comdergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. biointerfaceresearch.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π→π* transitions of the benzene (B151609) ring. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the aromatic ring. While the piperazine moiety itself does not absorb significantly in the UV range, its derivatization can lead to changes in the electronic spectrum. researchgate.net For some piperazine-based ligands, n→σ* and π→π* electronic transitions are observed. biointerfaceresearch.com

Table 4: UV-Vis Absorption Data for a Piperazine-Based Ligand

Ligand λmax (nm)
H₂L² 212, 252

Source: biointerfaceresearch.com

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. These methods are widely used in quality control and for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound and its derivatives. mdpi.com This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. researchgate.net In forensic and analytical laboratories, GC-MS is frequently the technique of choice for identifying piperazine derivatives in various samples. researchgate.netoup.com

For effective analysis of piperazine compounds, which may require derivatization to improve volatility and chromatographic behavior, a common approach involves acylation with reagents like trifluoroacetic anhydride (B1165640) (TFA), perfluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). oup.comscribd.com Studies differentiating ethoxybenzylpiperazine isomers have utilized such derivatization procedures. oup.com The separation is typically achieved on a capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5ms), with helium as the carrier gas. scholars.direct

A representative GC oven temperature program for analyzing piperazine derivatives might start at an initial temperature of 100°C, hold for a few minutes, and then ramp up to a final temperature of around 290°C. unodc.org In comparative studies, the HFBA derivatives of ethoxybenzylpiperazines, including the 2-ethoxy isomer, have been shown to elute before their methylenedioxybenzylpiperazine counterparts. oup.com

The mass spectrum of this compound under electron ionization (EI) provides a unique fragmentation pattern that is key to its identification. A crucial diagnostic fragment is the ethoxybenzyl cation (C₉H₁₁O)⁺, which appears at a mass-to-charge ratio (m/z) of 135. oup.com This fragment helps to distinguish it from isobaric compounds like methylenedioxybenzylpiperazines, which produce a different characteristic fragment (C₈H₇O₂)⁺ at the same nominal m/z but with a different exact mass. oup.com Other significant fragments in the mass spectra of piperazine derivatives typically arise from the cleavage of the piperazine ring and the benzyl (B1604629) group. researchgate.net

ParameterTypical ConditionSource(s)
Derivatization Acylation with TFA, PFPA, or HFBA oup.comscribd.com
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) scholars.direct
Carrier Gas Helium scholars.direct
Injection Mode Splitless scholars.direct
Oven Program Example: 100°C initial, ramp to 290°C unodc.org
MS Ionization Electron Ionization (EI) researchgate.net
Key Fragment Ethoxybenzyl cation (C₉H₁₁O)⁺ at m/z 135 oup.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions and assessing the preliminary purity of products in the synthesis of this compound and its derivatives. rsc.orgacs.orgjrespharm.com Its application is frequently mentioned in the synthesis of various piperazine-based compounds. mdpi.comnih.govbohrium.com

The procedure typically involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel GF254. acs.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases. umlub.pl For piperazine derivatives, a common mobile phase might consist of a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as ethyl acetate. scispace.com

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot. nih.gov Because many organic compounds are colorless, visualization of the separated spots is often necessary. This can be achieved by viewing the plate under UV light (typically at 254 nm), where fluorescent compounds on the silica gel plate will be quenched by UV-active compounds, causing them to appear as dark spots. jrespharm.com Alternatively, the plate can be stained with a chemical reagent, such as phosphomolybdic acid (PMA) or potassium permanganate, which reacts with the compounds to produce colored spots. illinois.edu

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. umlub.pl Different compounds will have different Rf values in a given chromatographic system, allowing for a preliminary assessment of purity. The presence of a single spot for the purified product suggests a high degree of purity, while multiple spots may indicate the presence of impurities or unreacted starting materials.

ParameterDescriptionSource(s)
Stationary Phase Silica Gel GF254 acs.org
Mobile Phase Solvent mixture (e.g., Toluene:Ethyl Acetate) scispace.com
Application Monitoring disappearance of reactants and appearance of product nih.gov
Visualization UV light (254 nm), chemical staining (e.g., PMA) jrespharm.comillinois.edu
Key Metric Retention Factor (Rf value) for purity assessment umlub.pl

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid, providing unequivocal evidence of molecular connectivity, stereochemistry, and conformation. researchgate.net This technique has been successfully applied to various benzylpiperazine and arylpiperazine derivatives to elucidate their solid-state structures. nih.govresearchgate.net

While a crystal structure for this compound itself is not prominently available in the cited literature, the structure of a closely related derivative, (Z)-5-(4-chlorobenzylidene)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)imidazolidine-2,4-dione, has been resolved by X-ray diffraction. nih.gov Analysis of this structure provides direct insight into the preferred conformation of the 1-(2-ethoxyphenyl)piperazine (B86606) moiety.

A consistent finding across numerous crystallographic studies of piperazine derivatives is that the six-membered piperazine ring predominantly adopts a chair conformation. scispace.comresearchgate.netresearchgate.net This conformation minimizes steric strain and is the most energetically favorable arrangement. The puckering parameters calculated from the crystallographic data quantify the exact nature of this chair conformation. scispace.com

In the crystal lattice, molecules are arranged in a highly ordered three-dimensional network stabilized by various intermolecular interactions. For piperazine derivatives, these can include hydrogen bonds, such as those involving the piperazine nitrogen atoms (N-H···O or O-H···N), as well as weaker C-H···O interactions. scispace.comresearchgate.netresearchgate.net These interactions dictate the crystal packing and influence the material's physical properties. The analysis of crystal structures is crucial for understanding structure-activity relationships, as the solid-state conformation can reflect the bioactive conformation when binding to a biological target. nih.gov

FeatureObservation in Piperazine DerivativesSource(s)
Analytical Goal Determination of 3D atomic structure, conformation, and packing researchgate.netjeol.com
Piperazine Ring Conformation Predominantly adopts a stable 'chair' conformation scispace.comresearchgate.netresearchgate.net
Key Derivative Structure Crystal structure of a derivative containing the 1-(2-ethoxyphenyl)piperazine moiety has been solved nih.gov
Crystal Packing Forces Stabilized by intermolecular hydrogen bonds (e.g., O-H···N, N-H···O, C-H···O) scispace.comresearchgate.netresearchgate.net
Significance Informs on structure-activity relationships and physicochemical properties nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Pharmacophoric Elements within the 1-(2-Ethoxybenzyl)piperazine Scaffold

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be dissected into three main components: the 2-ethoxybenzyl group, the central piperazine (B1678402) ring, and the substituent at the N4-position of the piperazine ring (which is unsubstituted in the parent molecule).

The Piperazine Ring : The piperazine moiety is a common "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties. semanticscholar.orgnih.gov Its two nitrogen atoms are key pharmacophoric features. The N1-nitrogen, linked to the benzyl (B1604629) group, is typically less basic. The N4-nitrogen is a basic center that is protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in the receptor binding site. This basic nitrogen is often a critical feature for the anchoring of the ligand to its target. The piperazine ring also provides a rigid spacer that correctly orients the aromatic group and the N4-substituent.

Spatial Relationship of Pharmacophoric Features : A general pharmacophore model for many piperazine-based CNS agents includes a hydrophobic aromatic region, a hydrogen bond acceptor/donor site, and a positively ionizable nitrogen atom, all positioned at specific distances from one another. In the this compound scaffold, the 2-ethoxybenzyl moiety provides the hydrophobic and potential hydrogen-bonding features, while the distal nitrogen of the piperazine ring serves as the key basic center.

A hypothetical pharmacophore model for a this compound derivative might include:

An aromatic ring feature from the benzyl group.

A hydrophobic feature from the ethoxy group.

A hydrogen bond acceptor feature from the oxygen of the ethoxy group.

A positive ionizable feature from the protonated N4-nitrogen of the piperazine.

Defined distances and angles between these features that dictate the binding affinity and selectivity.

Impact of Substituent Modifications on Efficacy, Potency, and Selectivity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions. These modifications can significantly impact the compound's efficacy, potency, and selectivity for its biological target.

Modifications on the Benzyl Ring : Substituents on the benzyl ring can alter the electronic properties and lipophilicity of this region, influencing binding affinity.

Position of the Alkoxy Group : Moving the ethoxy group from the ortho to the meta or para position would likely alter the molecule's preferred conformation and its interaction with the receptor. For many receptor systems, the ortho-alkoxy substitution pattern is optimal for high affinity.

Nature of the Alkoxy Group : Varying the length of the alkyl chain of the alkoxy group (e.g., methoxy (B1213986), propoxy) can impact lipophilicity and steric interactions. A shorter chain like methoxy might provide a better fit in a sterically constrained pocket, while a longer chain could enhance hydrophobic interactions if the pocket allows.

Addition of Other Substituents : Introducing electron-withdrawing (e.g., chloro, fluoro) or electron-donating (e.g., methyl) groups on the benzyl ring can modulate the pKa of the piperazine nitrogen and the electronic nature of the aromatic ring, thereby affecting binding. For instance, in a series of N-arylpiperazine derivatives, the introduction of a trifluoromethyl group at the meta-position of the phenyl ring was found to enhance anticonvulsant activity.

Modifications on the Piperazine Ring : The piperazine ring itself can be a target for modification to improve pharmacological properties.

N4-Substituents : The introduction of different substituents at the N4-position is a common strategy to modulate the activity of piperazine derivatives. These substituents can range from small alkyl groups to large aromatic or heterocyclic moieties. The nature of the N4-substituent can drastically alter the compound's selectivity profile. For example, in a series of phenoxyalkyl piperazine derivatives, the N4-substituent was critical for affinity towards serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Piperazine Ring Conformation : Substitution on the carbon atoms of the piperazine ring can lock it into a specific chair or boat conformation, which might be more favorable for binding to a particular receptor.

The following table summarizes the expected impact of various substituent modifications on the pharmacological profile of this compound derivatives.

Modification SiteSubstituent TypeExpected Impact on Efficacy/PotencyExpected Impact on Selectivity
Benzyl RingAltering position of ethoxy group (meta, para)Likely decrease in potency due to suboptimal orientation.May alter selectivity profile by favoring different receptor subtypes.
Varying alkoxy chain length (methoxy, propoxy)Dependent on the size of the receptor's hydrophobic pocket.Could fine-tune selectivity based on steric fit.
Introducing electron-withdrawing or -donating groupsCan increase or decrease potency by modifying electronic interactions.Can significantly alter selectivity by changing the electronic nature of the pharmacophore.
Piperazine RingAdding substituents at the N4-positionHighly dependent on the nature of the substituent; can lead to significant increases in potency.A primary driver of selectivity for different receptor families.
Substitution on the carbon atoms of the ringMay increase potency by enforcing a bioactive conformation.Can enhance selectivity by providing a more rigid and specific ligand.

Stereochemical Effects on Biological Activity and Receptor Recognition

Chirality can play a profound role in the biological activity of drug molecules. mdpi.com Although this compound itself is achiral, the introduction of a substituent on the piperazine ring or on the benzylic methylene (B1212753) bridge can create a chiral center, leading to stereoisomers (enantiomers or diastereomers) with potentially different pharmacological profiles.

Biological systems, being chiral, often exhibit stereoselectivity in their interactions with drug molecules. This means that one enantiomer may bind to a receptor with much higher affinity than the other. For example, in a study of chiral methyl-substituted aryl piperazinium compounds, the stereoisomers displayed distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov

The differential activity of stereoisomers can be attributed to:

Three-Point Attachment Model : The concept, originally proposed by Easson and Stedman, suggests that for a chiral molecule to exhibit a differential biological effect between its enantiomers, it must interact with the receptor at a minimum of three distinct points. The specific spatial arrangement of these interaction points on one enantiomer may allow for a more complementary fit with the receptor's binding site compared to its mirror image.

Receptor Conformation : The binding of one enantiomer might induce a specific conformational change in the receptor that is more conducive to signal transduction than the change induced by the other enantiomer.

Pharmacokinetic Differences : Stereochemistry can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, leading to different in vivo activities even if the in vitro receptor affinities are similar.

For a hypothetical chiral derivative of this compound, such as one with a methyl group on the piperazine ring, it would be expected that the (R)- and (S)-enantiomers would exhibit different potencies and/or selectivities. The chiral separation and individual testing of such enantiomers would be essential to fully characterize their pharmacological profiles and to identify the eutomer (the more active enantiomer). longdom.org

Conformational Analysis and Identification of Bioactive Conformations

The this compound molecule is flexible and can adopt multiple conformations due to the rotation around several single bonds. The piperazine ring typically exists in a chair conformation, with the substituents on the nitrogen atoms occupying either axial or equatorial positions. The relative orientation of the 2-ethoxybenzyl group with respect to the piperazine ring is also critical.

Conformational analysis aims to identify the low-energy conformations of the molecule and, ultimately, the specific conformation that is responsible for its biological activity (the bioactive conformation). This is often achieved through a combination of computational modeling and experimental techniques like NMR spectroscopy.

Studies on related 2-substituted piperazines have shown that the substituent often prefers an axial orientation. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. For this compound, an axial conformation of the benzyl group might be stabilized by interactions between the ethoxy group and the piperazine ring.

The bioactive conformation is the one that presents the key pharmacophoric elements in the correct spatial arrangement to bind effectively to the receptor. Identifying this conformation is a key step in rational drug design, as it allows for the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity. For instance, the bioactive conformation of 1-(2-pyrimidinyl)piperazine derivatives was suggested to be crucial for their sedative-hypnotic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the physicochemical properties of molecules (descriptors), QSAR models can be developed to predict the activity of new, unsynthesized compounds.

For a series of this compound analogs, a QSAR study would involve:

Data Set : A collection of derivatives with experimentally determined biological activities (e.g., IC50 or Ki values).

Descriptor Calculation : Calculation of a wide range of molecular descriptors for each compound, including:

Electronic descriptors : (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors : (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors : (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors : which describe the connectivity of atoms in the molecule.

Model Development : Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : Rigorous validation of the model to ensure its predictive power, typically using an external test set of compounds not used in the model development.

A successful QSAR model for this compound derivatives could:

Predict the efficacy of new analogs before their synthesis, saving time and resources.

Provide insights into the key structural features that are important for activity.

Guide the optimization of lead compounds to improve their potency and selectivity.

For example, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase provided valuable insights into the key structural features influencing the inhibition of this enzyme. researchgate.net

Investigation of Physicochemical Descriptors Influencing Biological Activity

The biological activity of this compound and its derivatives is not solely dependent on their ability to bind to a specific receptor but is also governed by their physicochemical properties, which influence their pharmacokinetic (ADME) and pharmacodynamic profiles.

Key physicochemical descriptors include:

Lipophilicity (logP/logD) : This is a measure of a compound's solubility in lipids versus water. It is a critical parameter that affects membrane permeability, protein binding, and metabolic stability. For CNS-active drugs, an optimal lipophilicity is required to cross the blood-brain barrier. Experimentally determined lipophilicity has been shown to be a crucial factor in the plasma protein binding of 2-(methoxy)phenylpiperazine dopamine D2 ligands. nih.gov

Polar Surface Area (PSA) : This is the surface sum over all polar atoms in a molecule. PSA is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bonding Capacity : The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to interact with biological targets.

Molecular Weight (MW) : This is a simple yet important descriptor. According to Lipinski's rule of five, compounds with a molecular weight of less than 500 are more likely to be orally bioavailable.

pKa : The acid dissociation constant of the piperazine nitrogens determines the extent of ionization at physiological pH, which is crucial for solubility and receptor interactions.

The interplay of these descriptors is complex. For example, increasing lipophilicity can improve membrane permeability but may also lead to increased metabolic clearance and lower solubility. Therefore, a balance of these properties is necessary to achieve a desirable pharmacological profile. A principal component analysis of piperazine amides revealed that polarity, hydrogen bonding ability, and flexibility were key properties influencing their antiparasitic activity. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies of 1 2 Ethoxybenzyl Piperazine

Molecular Docking Simulations for Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed to understand how a ligand, such as 1-(2-Ethoxybenzyl)piperazine, might interact with a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the target's active site and scoring them based on their binding affinity.

In studies involving arylpiperazine derivatives, molecular docking has been instrumental in identifying key interactions that govern their biological activity. nih.govscispace.com For this compound, docking simulations would be performed against a specific biological target, such as a G protein-coupled receptor (GPCR) or an enzyme, to elucidate its binding mode. The simulation would reveal critical interactions, including:

Hydrogen Bonds: The nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors, which can form strong interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The ethoxybenzyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic ring of the benzyl (B1604629) group can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results are typically analyzed by examining the binding energy scores and visualizing the ligand-protein complex. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These simulations provide a static picture of the interaction, which serves as a foundation for more dynamic studies. nih.gov

Interaction TypePotential Interacting Groups on this compoundExample Protein Residues
Hydrogen Bond Piperazine NitrogensAspartate, Glutamate, Serine, Threonine
Hydrophobic Ethoxy Group, Benzyl RingLeucine, Isoleucine, Valine, Alanine
Pi-Pi Stacking Benzyl RingPhenylalanine, Tyrosine, Tryptophan
Van der Waals Entire MoleculeVarious residues in the binding pocket

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jksus.orgresearchgate.net DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability. nih.gov For this compound, these calculations can predict its structural and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comresearchgate.netchemrxiv.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govchemrxiv.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: nih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors for this compound would provide quantitative measures of its stability and reactivity, which are crucial for predicting its behavior in biological systems. nih.gov

ParameterFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. researchgate.netarxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. chemrxiv.orgnih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density. These are typically associated with electronegative atoms (like oxygen and nitrogen) and are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the piperazine ring and the oxygen of the ethoxy group as regions of negative potential, making them key sites for interactions like hydrogen bonding. nih.gov The analysis of the MEP surface provides valuable insights into how the molecule will recognize and interact with its biological target. arxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the complex.

For the this compound-protein complex, an MD simulation would reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand within the binding site and conformational changes in the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

The persistence of key interactions (like hydrogen bonds) over the simulation period. scispace.com

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. physchemres.org

Free Energy Perturbation and Binding Energy Calculations

Accurately predicting the binding affinity of a ligand to a protein is a primary goal in computational drug design. nih.govrsc.org Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the difference in binding free energy between two ligands. nih.govnih.gov

The FEP method involves creating a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in the solvated state and when bound to the protein. nih.gov By calculating the free energy changes for these non-physical transformations, the relative binding free energy (ΔΔG) can be determined with high accuracy, often within 1 kcal/mol of experimental values. vu.nl FEP calculations can be used to optimize the this compound scaffold by predicting how small chemical modifications would affect its binding affinity, thereby guiding medicinal chemistry efforts. While computationally intensive, FEP provides more reliable predictions than simpler scoring functions used in molecular docking. rsc.orgarxiv.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. figshare.comnih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known active ligand like this compound (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov Once developed, this 3D model serves as a query for virtual screening of large chemical databases to identify new compounds that possess the required pharmacophoric features. scispace.comrsc.orgnih.gov This process allows for the rapid identification of diverse chemical scaffolds that are likely to be active at the target of interest, making it a powerful tool for hit identification and lead generation. figshare.com

Metabolism, Pharmacokinetics, and Biotransformation of 1 2 Ethoxybenzyl Piperazine

In Vitro Metabolic Stability and Clearance Determination (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo intrinsic clearance of a compound. nih.govrsc.org These experiments typically utilize liver subcellular fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. frontiersin.org For piperazine (B1678402) derivatives, these assays often reveal rapid biotransformation. nih.govrsc.org

When a compound like 1-(2-Ethoxybenzyl)piperazine is incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH, the rate of its disappearance over time is measured. nih.govfrontiersin.org This rate is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicative of how quickly the compound is likely to be metabolized in the body. researchgate.net Studies on structurally similar piperazin-1-ylpyridazines have shown very short in vitro microsomal half-lives, in some cases as low as 2-3 minutes, indicating rapid metabolism. nih.govrsc.org This suggests that this compound may also be subject to extensive first-pass metabolism.

Table 1: Representative In Vitro Metabolic Stability Data for Piperazine Analogues in Liver Microsomes

Compound Class System Parameter Value Reference
Piperazin-1-ylpyridazines Mouse Liver Microsomes (MLM) ~2 min nih.govrsc.org
Piperazin-1-ylpyridazines Human Liver Microsomes (HLM) ~3 min nih.govrsc.org
Benzylpiperazine Derivatives Mouse Liver Microsomes (MLM) Stability Acceptable nih.gov

This interactive table provides representative data from related compound classes to infer the potential metabolic stability of this compound.

Identification and Structural Characterization of Phase I and Phase II Metabolites

The biotransformation of this compound is expected to proceed through two main phases of metabolism. pharmaguideline.comfiveable.me

Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule, typically making it more polar. nih.govfiveable.meyoutube.com For this compound, Phase I metabolism would likely involve:

Oxidation: This is a common reaction catalyzed by Cytochrome P450 enzymes. youtube.com

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the aromatic benzyl (B1604629) ring or the piperazine ring. Studies on related compounds show that both aromatic and alicyclic hydroxylation are common pathways. frontiersin.orgnih.gov

N-dealkylation: Cleavage of the bond between a nitrogen atom and an alkyl group. The piperazine ring is susceptible to this, which could lead to the formation of an aniline (B41778) derivative. frontiersin.org

O-dealkylation: Removal of the ethyl group from the ethoxybenzyl moiety to form a phenolic metabolite.

Phase II Metabolism: Following Phase I, the modified compound or the parent drug itself can undergo conjugation reactions, where an endogenous polar molecule is attached. pharmaguideline.comfiveable.meyoutube.com This significantly increases water solubility, facilitating excretion. Potential Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups formed during Phase I metabolism. This is one of the most common conjugation pathways. youtube.com

Sulfation: The conjugation of a sulfate (B86663) group, also targeting hydroxylated metabolites.

Elucidation of Specific Cytochrome P450 (CYP) Isoenzymes and Other Enzymes Involved in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. uv.esnih.govnih.gov Research on a wide range of benzylpiperazine and phenylpiperazine derivatives has identified several key CYP isoenzymes responsible for their metabolism. researchgate.netresearchgate.net

The metabolism of benzylpiperazine (BZP) and its analogues predominantly involves CYP2D6, CYP3A4, and CYP1A2. researchgate.netresearchgate.net Other isoenzymes like CYP2C19 and CYP2C9 may also play a role. researchgate.netnih.gov For instance, the metabolism of the piperazine-type drug perazine (B1214570) involves CYP1A2, CYP3A4, and CYP2C19. nih.gov Similarly, CYP2D6 is responsible for the hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov Given the structural similarities, it is highly probable that these same enzymes—particularly CYP2D6, CYP3A4, and CYP1A2—are the main catalysts in the biotransformation of this compound.

Table 2: Key CYP Isoenzymes Implicated in the Metabolism of Piperazine Derivatives

CYP Isoenzyme Role in Metabolism Significance Reference
CYP2D6 Aromatic Hydroxylation, N-dealkylation Major contributor; subject to genetic polymorphism researchgate.netresearchgate.netnih.gov
CYP3A4 N-dealkylation, Oxidation Metabolizes a wide range of drugs; high potential for DDIs nih.govresearchgate.netresearchgate.net
CYP1A2 Hydroxylation, Sulphoxidation Involved in metabolism of BZP and other piperazines researchgate.netresearchgate.netnih.gov
CYP2C19 N-demethylation Contributes to the metabolism of some piperazine compounds researchgate.netnih.gov

| CYP2C9 | Minor role | May contribute to a lesser extent | researchgate.net |

This interactive table summarizes the primary enzymes expected to be involved in the metabolism of this compound based on data from similar structures.

Assessment of Major Metabolic Pathways (e.g., Oxidative Dealkylation, Aromatic/Alicyclic Hydroxylation, Conjugation)

Based on the enzymatic machinery involved, the major metabolic pathways for this compound can be predicted. A study on a closely related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, confirmed that the primary metabolic routes are oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation. nih.gov

O-De-ethylation: The ethoxy group on the benzyl ring is a prime target for oxidative O-dealkylation, yielding a phenol (B47542) metabolite, 1-(2-hydroxybenzyl)piperazine.

Aromatic Hydroxylation: A hydroxyl group could be added to the benzyl ring, likely at a position para to the ethoxy group.

Piperazine Ring Oxidation: The piperazine ring can undergo hydroxylation at one of its carbon atoms or oxidation leading to ring opening. frontiersin.org

N-Dealkylation: Cleavage of the benzyl group from the piperazine nitrogen would yield piperazine and 2-ethoxybenzaldehyde (B52182) or the corresponding alcohol.

Conjugation: The phenolic and hydroxylated metabolites generated in Phase I are subsequently conjugated with glucuronic acid or sulfate in Phase II reactions to form highly polar metabolites that are readily excreted.

In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Elimination)

While specific in vivo pharmacokinetic data for this compound are not available, a general profile can be inferred from its chemical class. As a small molecule, it is likely absorbed orally. However, due to its potential for rapid metabolism by hepatic enzymes, it may be subject to significant first-pass metabolism, which could limit its oral bioavailability.

Following absorption, the compound would be distributed throughout the body. Its ability to cross the blood-brain barrier is a key consideration (see section 7.6). Elimination of the compound would occur primarily through hepatic metabolism into more polar metabolites, which are then excreted via the kidneys into the urine.

Evaluation of Blood-Brain Barrier Penetration Potential

The ability of a drug to cross the blood-brain barrier (BBB) is critical for compounds targeting the central nervous system (CNS). nih.gov Many piperazine derivatives are designed specifically for CNS activity. nih.gov The penetration of the BBB is largely governed by physicochemical properties such as lipophilicity, molecular weight, and the presence of specific transporters. mdpi.com

The benzylpiperazine scaffold is often used in the design of CNS-penetrant drugs. nih.gov However, factors like high polarity can hinder BBB penetration. While predictive models for some N-Phenylpiperazine derivatives suggested poor BBB permeation, other benzylpiperazine compounds have been shown to have a sufficiently high brain/plasma ratio to exhibit CNS activity in animal models. nih.govbanglajol.info The ethoxybenzyl group in this compound increases its lipophilicity, which may favor passive diffusion across the BBB. Conversely, the compound could also be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump xenobiotics out of the brain and could limit its CNS exposure. nih.gov

Potential for Drug-Drug Interactions (DDIs) based on Metabolic Enzyme Inhibition/Induction

Given that this compound is likely metabolized by major CYP enzymes like CYP2D6 and CYP3A4, there is a significant potential for drug-drug interactions (DDIs). nih.gov Many piperazine analogues have demonstrated inhibitory activity against multiple CYP isoenzymes. researchgate.netresearchgate.net

Enzyme Inhibition: If this compound inhibits one of the CYP enzymes, it could slow the metabolism of other drugs that are substrates for that enzyme, potentially leading to toxic accumulation. For example, benzylpiperazine derivatives have shown significant inhibitory effects on CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Enzyme Induction: While less common for this class, if the compound were to induce the expression of a CYP enzyme, it could accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.

Competition as a Substrate: Co-administration with another drug that is also metabolized by the same CYP enzymes (e.g., CYP2D6 or CYP3A4) could lead to competitive inhibition, where the metabolism of one or both drugs is slowed.

Therefore, caution is warranted when considering the co-administration of this compound with other medications, particularly those known to be substrates, inhibitors, or inducers of CYP2D6 and CYP3A4.

Preclinical Safety and Efficacy Evaluation of 1 2 Ethoxybenzyl Piperazine Analogs

Integrated Toxicology Assessments (e.g., Acute, Subacute, Chronic Studies)

Toxicology studies are designed to characterize the toxic effects of a substance after administration. pacificbiolabs.com These studies are typically conducted in both rodent and non-rodent species to identify potential target organs of toxicity and determine dose-response relationships.

Acute Toxicity: Acute toxicity studies evaluate the effects of a single high dose of a compound. For piperazine (B1678402) derivatives, the acute toxicity can be low. europa.eu However, recreational use of some piperazine derivatives has been associated with acute health problems. farmaceut.org For instance, studies on the chalcone (B49325) derivative 1-(2,5-dihydroxyphenyl)-3-pyridine-2-il-propenone (DPP) in female mice showed that single doses up to 5000 mg/kg did not produce toxic symptoms, placing it in category 5 of the Globally Harmonized Classification System. ugm.ac.id This suggests a low potential for acute toxicity for some related structures.

Subacute and Chronic Toxicity: Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure. The duration of these studies is generally related to the intended duration of the clinical trials. pacificbiolabs.com A 90-day sub-chronic study of the DPP compound in mice at doses up to 56 mg/kg/day showed no significant changes in body weight, organ weight, or most blood and urine biochemical parameters. ugm.ac.id However, at the highest dose, lymphocytic infiltration in the liver and congested vessels in the kidney were observed, indicating these as potential target organs for toxicity upon prolonged exposure. ugm.ac.id Similarly, a 60-day sub-chronic study of an herbal extract in mice found no significant detrimental effects on hematological and biochemical parameters or pathological alterations in vital organs. mdpi.com These studies highlight the importance of histopathological examination of key organs to identify subtle toxicities.

The table below summarizes findings from a representative sub-chronic toxicity study on a related compound.

ParameterObservation at Low-to-Mid DosesObservation at High Dose (56 mg/kg/day)Potential Target Organs
Body Weight No significant changeNo significant changeN/A
Organ Weight No significant changeNo significant changeN/A
Blood/Urine Biochemistry No significant changeNo significant changeN/A
Histopathology No significant findingsLymphocytic infiltration, Congested vesselsLiver, Kidney

Cardiovascular Safety Pharmacology Studies

Cardiovascular safety is a primary focus of preclinical evaluation, as cardiotoxicity is a significant cause of drug attrition. reprocell.comnih.gov Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on physiological functions within the therapeutic range and above. altasciences.com The core battery of tests assesses effects on blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation, a biomarker for the risk of Torsade de Pointes (TdeP) arrhythmia. acmedsci.ac.uk

For piperazine derivatives, the potential for cardiovascular effects is a key consideration, as some psychoactive derivatives have been associated with tachycardia and hypertension. farmaceut.org Preclinical assessments are typically conducted in conscious, telemetered animals (e.g., beagle dogs, cynomolgus monkeys) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia. researchgate.net

A representative study on a negative control compound, levocetirizine, demonstrated the methodology. In both dogs and monkeys, the compound showed no effect on the QTc interval compared to a vehicle, while a positive control (moxifloxacin) induced the expected prolongation. researchgate.net Exposure-response analysis is also a critical tool to understand the relationship between drug concentration and any observed cardiovascular effects. researchgate.net

Cardiovascular ParameterPreclinical Assessment MethodKey Endpoint
Heart Rate & Blood Pressure In vivo telemetry in non-rodent speciesChanges from baseline, dose-response relationship
Ventricular Repolarization In vivo telemetry (ECG)QT interval correction (e.g., QTcI), exposure-QTc analysis
Ion Channel Effects In vitro hERG assayInhibition of the hERG potassium channel current

Central Nervous System Safety Pharmacology

The central nervous system (CNS) is another vital system evaluated in the core safety pharmacology battery. altasciences.com These studies aim to identify potential adverse effects on neurological function. The standard battery of tests often includes a functional observational battery (FOB) and assessments of motor activity. researchgate.net Given that many piperazine derivatives are designed to be CNS-penetrant, this evaluation is particularly important. nih.govnih.gov

Preclinical studies may assess effects on behavior, coordination, sensory and motor reflexes, and body temperature. researchgate.net For example, a study on benzylpiperazine derivatives designed as HDAC6 inhibitors identified compounds with appropriate pharmacokinetic and safety properties for CNS applications. nih.govnih.gov Supplemental studies might investigate cognitive function, electrical activity (EEG), or abuse liability. researchgate.net The potential for abuse is a regulatory concern for centrally active drugs, and preclinical models, such as self-administration studies in rats or non-human primates, can be used to assess this risk. acmedsci.ac.ukresearchgate.net

CNS FunctionPreclinical Assessment MethodKey Endpoint
General Behavior & Motor Function Functional Observational Battery (FOB), automated activity monitoringChanges in posture, gait, arousal levels, stereotypy, motor coordination
Sensory & Motor Reflexes Pinna reflex, corneal reflex, righting reflexAlterations in reflex responses
Body Temperature Continuous monitoringHypothermia or hyperthermia
Abuse Liability Self-administration studies, drug discrimination testsReinforcing properties, subjective effects similar to known drugs of abuse

Assessment of Potential for Cardiotoxicity and Mitochondrial Impairment

Beyond the functional assessments in safety pharmacology, specific mechanistic toxicity studies are often required. Drug-induced mitochondrial dysfunction is a known mechanism underlying cardiotoxicity for various compounds. nih.govnih.gov Mitochondria are essential for the energy homeostasis of cardiomyocytes, and their impairment can lead to cell death and cardiovascular dysfunction. nih.gov

Cardiotoxic agents can interfere with the mitochondrial respiratory chain, inhibit key enzymes, or disrupt mitochondrial DNA replication. nih.gov This dysfunction often leads to an increase in oxidative stress, loss of mitochondrial membrane potential, and ultimately, cell death. nih.gov While specific data on 1-(2-ethoxybenzyl)piperazine analogs are limited, the general class of piperazine designer drugs has been associated with potential cardiotoxicity. farmaceut.org

Preclinical assessment for mitochondrial impairment can involve a variety of in vitro assays using isolated mitochondria or cell lines (such as H9c2 cardiomyocytes). These assays can measure key parameters of mitochondrial function.

Mitochondrial ParameterIn Vitro Assessment MethodIndication of Impairment
Oxygen Consumption Rate High-resolution respirometry (e.g., Seahorse Analyzer)Inhibition of basal or maximal respiration
Mitochondrial Membrane Potential Fluorescent dyes (e.g., JC-1, TMRM)Depolarization of the mitochondrial membrane
Reactive Oxygen Species (ROS) Production Fluorescent probes (e.g., MitoSOX)Increased mitochondrial oxidative stress
Cell Viability/Apoptosis MTT assay, caspase activity assaysDecreased cell viability, activation of apoptotic pathways

Genotoxicity and Mutagenicity Screening (e.g., Ames Test, Chromosomal Aberration Assays)

Genotoxicity testing is a critical component of the safety evaluation, designed to detect compounds that can induce genetic damage through various mechanisms. nih.gov A standard battery of tests is typically required to assess the potential for mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

The core battery generally includes:

A bacterial reverse mutation test (Ames test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

An in vitro cytogenetic test: This assesses chromosomal damage in mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). This can be a chromosomal aberration assay or a micronucleus test.

An in vivo genotoxicity test: This is typically a micronucleus test in rodent hematopoietic cells, which detects both clastogenic and aneugenic effects.

For piperazine itself, studies have indicated it is not genotoxic. europa.eu However, its nitrosation products can be mutagenic in vivo. europa.eu The genotoxic potential of specific derivatives must be evaluated on a case-by-case basis. For example, an impurity in the synthesis of the piperazine derivative ranolazine (B828) was found to have potential genotoxic properties in an Ames test. google.com In contrast, a computational toxicity prediction for a different ranolazine impurity, 2,2'-(piperazine-1,4-diyl) bis[N-(2,6-dimethylphenyl)] acetamide, suggested it was potentially less genotoxic. ejpmr.com

Genotoxicity EndpointTest SystemPurpose
Gene Mutation Bacterial Reverse Mutation Assay (Ames Test)Detects base pair substitutions and frameshift mutations
Chromosomal Damage (In Vitro) Chromosomal Aberration Assay or Micronucleus Test in mammalian cellsDetects structural and numerical chromosome abnormalities
Chromosomal Damage (In Vivo) Rodent Hematopoietic Cell Micronucleus TestDetects chromosomal damage in a whole animal system

Biodistribution and Tissue Targeting Studies

Biodistribution studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout the body. These studies determine where a compound accumulates and for how long, which is critical for interpreting toxicology findings and predicting potential target organs of toxicity.

These studies often use a radiolabeled version of the compound, which is administered to animals. At various time points, tissues and organs are collected, and the amount of radioactivity is measured to determine the concentration of the compound and its metabolites. nih.gov For CNS-targeted drugs like some benzylpiperazine derivatives, a key metric is the brain-to-plasma ratio, which indicates the ability of the compound to cross the blood-brain barrier. nih.gov Studies on certain benzylpiperazine derivatives demonstrated a sufficiently high brain/plasma ratio to exhibit CNS activity in mice. nih.gov

Information from biodistribution studies is vital for designing and interpreting toxicology and pharmacology studies, ensuring that target tissues receive relevant exposure levels.

Immunotoxicity and Hypersensitivity Assessments

Immunotoxicity refers to the adverse effects of a substance on the immune system. This can manifest as immunosuppression (increased susceptibility to infections or tumors) or immunostimulation (exacerbation of autoimmunity or hypersensitivity). While not always part of the standard core battery, immunotoxicity assessments may be conducted when there is a cause for concern based on the compound's structure, mechanism of action, or findings from other toxicology studies. altasciences.com

Assessments can include evaluations of lymphoid organ weights and histology, changes in immune cell populations (immunophenotyping), and functional assays that measure immune responses (e.g., T-cell dependent antibody response).

Hypersensitivity (allergic) reactions are a specific type of immunotoxicity. While challenging to predict preclinically, some models can provide an indication of sensitization potential. The potential for piperazine to cause skin and respiratory sensitization has been noted, suggesting that this is an important area for evaluation for its derivatives. europa.eu

Therapeutic Implications and Future Research Directions for 1 2 Ethoxybenzyl Piperazine

Emerging Therapeutic Areas and Applications

The versatility of the piperazine (B1678402) scaffold suggests that 1-(2-Ethoxybenzyl)piperazine could serve as a foundational structure for the development of novel therapeutics across several key disease areas.

Advanced Therapies for Neuropsychiatric and Neurological Disorders

The benzylpiperazine structure is a core component of many centrally acting agents. For instance, 1-benzylpiperazine (B3395278) (BZP) is known for its stimulant properties, acting on dopaminergic and serotonergic pathways. wikipedia.orgconsensus.appclinicalleader.com While BZP itself has been associated with abuse potential, its pharmacological profile highlights the capacity of the benzylpiperazine scaffold to interact with key neurotransmitter systems. wikipedia.orgconsensus.app Derivatives of piperazine are integral to various antidepressant and anxiolytic medications, often functioning through interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The neuropharmacological profile of compounds structurally related to this compound suggests potential applications in treating a range of neuropsychiatric and neurological conditions. Research into the structure-activity relationships of piperazine derivatives has shown that modifications to the aromatic ring and the piperazine nitrogen can significantly alter receptor binding affinity and functional activity, offering a pathway to developing agents with improved efficacy and reduced side effects for disorders such as anxiety, depression, and schizophrenia. nih.govnih.govcuestionesdefisioterapia.com

Development of Novel Anticancer Chemotherapeutics and Ferroptosis Inducers

The piperazine ring is a privileged scaffold in the design of anticancer agents, present in a number of FDA-approved drugs. researchgate.net Arylpiperazine derivatives have demonstrated a broad spectrum of antitumor activities, including the induction of apoptosis and inhibition of cancer cell proliferation. rsc.org The structure-activity relationship (SAR) studies of various piperazine-containing compounds have revealed that substitutions on both the piperazine ring and the aromatic moiety can significantly influence their cytotoxic potency against various cancer cell lines. rsc.orgscispace.com For example, the introduction of piperazine has been shown to enhance the anticancer activity of natural products. researchgate.net

A novel area of cancer therapy is the induction of ferroptosis, an iron-dependent form of programmed cell death. mdpi.com Notably, a piperazine-containing compound known as piperazine erastin (B1684096) has been identified as an inducer of ferroptosis. mdpi.com While direct studies on this compound in this context are lacking, the established role of other piperazine derivatives in modulating this cell death pathway suggests a potential avenue for investigation. The ability of certain compounds to induce ferroptosis opens up new therapeutic strategies, particularly for cancers that are resistant to traditional apoptotic cell death mechanisms. mdpi.com

Below is a table summarizing the anticancer potential of various piperazine derivatives, highlighting the diverse cancer types they have been investigated for and their proposed mechanisms of action.

Piperazine Derivative ClassTarget Cancer Type(s)Potential Mechanism of Action
ArylpiperazinesProstate, Breast, LeukemiaApoptosis induction, Tubulin polymerization inhibition
Piperazine-Natural Product HybridsVarious solid tumorsEnhanced cytotoxicity, Overcoming drug resistance
Piperazine ErastinVarious cancersFerroptosis induction

Strategies for Combating Antimicrobial Resistance and New Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. nih.gov The incorporation of the piperazine moiety into various molecular scaffolds has been shown to enhance their antimicrobial potency. researchgate.net

The mechanism of action for antimicrobial piperazine derivatives can vary, with some targeting microbial enzymes that are essential for survival. nih.gov For instance, certain piperazine-containing compounds have been investigated as inhibitors of bacterial β-glucuronidases, enzymes linked to gut toxicity. nih.gov The structural versatility of the piperazine ring allows for the design of derivatives that can overcome existing resistance mechanisms. researchgate.net

The following table details the antimicrobial activity of different classes of piperazine derivatives against various pathogens.

Piperazine Derivative ClassTarget Microorganism(s)Potential Mechanism of Action
Substituted PhenylpiperazinesGram-positive and Gram-negative bacteriaInhibition of essential microbial enzymes
Piperazine-Thiadiazole ConjugatesEscherichia coli, Staphylococcus aureusInhibition of enoyl-acyl carrier protein reductase (ENR)
Piperazine-containing polymersBroad-spectrum bacteria and fungiDisruption of microbial cell membranes

Anti-inflammatory and Autoimmune Disease Interventions

Arylpiperazine derivatives have been recognized for their anti-inflammatory properties. rsc.orgresearchgate.net These compounds can modulate inflammatory pathways, and their efficacy has been demonstrated in various preclinical models of inflammation. mdpi.com The introduction of an arylpiperazine pharmacophore has been shown to enhance the anti-inflammatory properties of parent drug molecules. rsc.orgresearchgate.net The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes. mdpi.comnih.gov

Given the role of inflammation in autoimmune diseases, piperazine derivatives are also being explored as potential therapeutic interventions for these conditions. researchgate.net Patents have been filed for novel piperazine compounds intended for the treatment of autoimmune diseases, highlighting the active research in this area. scispace.com The ability of these compounds to modulate immune responses suggests their potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders. google.com

Radioprotective Agents for Medical and Environmental Applications

There is a growing need for effective radioprotective agents to mitigate the harmful effects of ionizing radiation in both medical settings, such as radiotherapy, and in cases of environmental exposure. google.com Substituted piperazines have been identified as a promising class of compounds with potential radioprotective properties. google.com Research on 1-(2-hydroxyethyl)piperazine derivatives has shown that these compounds can protect human cells from radiation-induced apoptosis and exhibit low cytotoxicity. rsc.orggoogle.com

The mechanism of radioprotection by these piperazine derivatives is thought to involve the mitigation of DNA damage and the modulation of apoptosis pathways. rsc.org Studies have demonstrated that second-generation piperazine derivatives can offer enhanced radioprotective efficacy and reduced toxicity compared to existing agents. rsc.org The development of such compounds holds promise for improving the safety and efficacy of radiation-based therapies and for protecting individuals from the deleterious effects of radiation exposure. rsc.orggoogle.com

Challenges in Translating Preclinical Findings to Clinical Applications

Despite the promising preclinical data for many piperazine derivatives, the translation of these findings into clinically effective therapies faces several challenges. The development of drugs targeting the central nervous system, a key area for many piperazine compounds, is particularly complex due to the blood-brain barrier and the intricate nature of neurological and psychiatric disorders. clinicalleader.comcuestionesdefisioterapia.commdpi.comnih.govaltasciences.com

A significant hurdle in drug development is the "valley of death" between preclinical research and clinical trials, where many promising candidates fail due to a lack of efficacy, unforeseen toxicity, or poor pharmacokinetic properties in humans. nih.gov For piperazine-based drugs, challenges can arise from their metabolism, potential for off-target effects, and the difficulty in establishing optimal dosing regimens. auburn.edu The synthesis of complex piperazine derivatives can also present manufacturing challenges. mdpi.com Overcoming these obstacles will require a multidisciplinary approach, integrating advanced preclinical models, robust biomarker strategies, and innovative clinical trial designs to successfully bring new piperazine-based therapies to patients. nih.gov

Strategies for Rational Design and Synthesis of Next-Generation this compound Derivatives

The development of next-generation therapeutic agents derived from this compound hinges on strategic modifications of its core structure to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design, a multidisciplinary approach that combines computational modeling with synthetic chemistry, provides a powerful framework for creating novel derivatives with improved therapeutic profiles. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties, synthetic tractability, and ability to modulate pharmacokinetics and pharmacodynamics. nih.govnih.gov

Key strategies for the rational design of new this compound derivatives include Structure-Activity Relationship (SAR) studies, bioisosteric replacement, and computational modeling. SAR studies involve systematically modifying specific regions of the molecule and assessing the impact on biological activity. For this compound, the primary sites for modification are the ethoxybenzyl group and the unsubstituted secondary amine on the piperazine ring.

Computational approaches, such as molecular docking, can predict how newly designed derivatives will interact with specific biological targets. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. For instance, docking studies can help optimize the fit of a derivative within the binding pocket of a target enzyme or receptor, guiding the selection of substituents that enhance binding affinity. nih.gov

The synthesis of these rationally designed derivatives employs established and innovative chemical methodologies. The piperazine ring is a versatile building block, and its functionalization is well-documented. nih.govmdpi.com Common synthetic routes to create a library of derivatives include:

N-Alkylation/N-Arylation: The secondary amine of the piperazine core is a prime site for introducing diverse functional groups. This can be achieved through reactions like reductive amination, nucleophilic substitution on alkyl halides, or palladium-catalyzed Buchwald-Hartwig coupling for arylation. mdpi.com

Modification of the Benzyl (B1604629) Moiety: The aromatic ring of the ethoxybenzyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric interactions with the target.

Fragment-Based Assembly: This strategy involves combining different molecular fragments to create novel compounds. researchgate.net For example, new heterocyclic systems could be attached to the piperazine nitrogen to explore new chemical space and identify unique biological activities.

These synthetic efforts are aimed at producing a diverse library of compounds for biological screening. The data gathered from these screenings are then used to refine the computational models and guide the design of subsequent generations of derivatives in an iterative cycle of design, synthesis, and testing.

Modification Strategy Targeted Molecular Region Potential Synthetic Method Intended Therapeutic Improvement
Introduction of Polar GroupsUnsubstituted Piperazine NitrogenAmide bond formation, Reductive aminationEnhanced solubility, potential for new hydrogen bond interactions
Bioisosteric ReplacementEthoxy group on the benzyl ringEther synthesis variationsImproved metabolic stability, altered target binding affinity
Aromatic SubstitutionBenzyl ringElectrophilic aromatic substitutionEnhanced potency, improved selectivity, modulation of electronic properties
Scaffold HoppingPiperazine coreMulti-step synthesis building new heterocyclic coresDiscovery of novel intellectual property, overcoming resistance mechanisms

Opportunities for Collaborative and Interdisciplinary Research in Chemical Biology and Drug Discovery

The exploration of this compound and its derivatives as potential therapeutic agents opens up numerous avenues for collaborative and interdisciplinary research. The journey from a lead compound to a clinically approved drug is complex and requires the integration of expertise from various scientific disciplines. The inherent versatility of the piperazine scaffold suggests potential applications across multiple disease areas, including oncology, infectious diseases, and neuroscience, making interdisciplinary collaboration essential for unlocking its full therapeutic potential. nih.govresearchgate.netresearchgate.net

Chemical Biology and Target Identification: A primary area for collaboration is the interface of synthetic chemistry and chemical biology. Synthetic chemists can generate a focused library of this compound derivatives. These compounds can then be used by chemical biologists as molecular probes to investigate biological pathways and identify novel therapeutic targets. Techniques such as high-throughput screening against diverse cell lines or enzyme panels can rapidly identify promising biological activities. rsc.org

Computational and Structural Biology: Collaboration between medicinal chemists and computational biologists is crucial for accelerating the drug design process. nih.gov Structural biologists can work to determine the crystal structures of target proteins in complex with lead derivatives. This information provides invaluable atomic-level insights into the binding mode, which computational chemists can then use to build more accurate predictive models for designing next-generation inhibitors with enhanced potency and selectivity. researchgate.net

Pharmacology and Preclinical Development: Once promising derivatives are identified, pharmacologists and toxicologists play a critical role in evaluating their efficacy and safety in preclinical models. This interdisciplinary effort involves:

In vitro studies: Assessing the mechanism of action, potency, and selectivity in cellular assays.

In vivo studies: Evaluating the compound's efficacy in animal models of disease, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

This collaborative approach ensures that only the most promising and safest candidates advance toward clinical development. The development of novel radioprotective agents based on piperazine derivatives, for example, requires close collaboration between synthetic chemists, radiation biologists, and pharmacologists to assess efficacy in mitigating DNA damage from ionizing radiation. nih.gov

The successful development of drugs based on the this compound scaffold will rely on a dynamic, team-based approach. By fostering open communication and data sharing between experts in different fields, research programs can more efficiently navigate the complexities of drug discovery and translation.

Research Area Key Disciplines Involved Collaborative Goals Example Research Question
Target Validation Chemical Biology, Molecular Biology, GenomicsTo identify and validate the biological target of active derivatives.Does the compound inhibit a specific kinase involved in cancer cell proliferation?
Lead Optimization Medicinal Chemistry, Computational Chemistry, Structural BiologyTo rationally design derivatives with improved potency, selectivity, and drug-like properties.How can the benzyl moiety be modified to improve binding affinity to the target's active site?
Preclinical Evaluation Pharmacology, Toxicology, Animal Model SpecialistsTo assess the in vivo efficacy, safety, and pharmacokinetic profile of lead candidates.What is the therapeutic window of the lead compound in a murine model of the target disease?
Mechanism of Action Cell Biology, Biochemistry, ProteomicsTo elucidate the molecular pathways through which the compound exerts its therapeutic effect.Does the compound induce apoptosis in cancer cells, and if so, through which signaling pathway? rsc.org

Q & A

Basic: What are the common synthetic routes for 1-(2-Ethoxybenzyl)piperazine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves alkylation of piperazine with a substituted benzyl halide. For example:

  • Step 1: React piperazine with 2-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) .
  • Optimization: Adjust solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of reagents. For instance, propargyl bromide was added dropwise over 6–7 hours in DMF to control exothermicity and side reactions . Purification via silica gel chromatography (ethyl acetate:hexane 1:8) ensures product purity .

Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?

Answer:
Key techniques include:

  • NMR Spectroscopy: To confirm substitution patterns (e.g., benzyl proton integration, piperazine ring protons) .
  • HPLC: For purity assessment, especially after click chemistry modifications (e.g., triazole derivatives) .
  • Mass Spectrometry (GC-MS): To verify molecular weight and fragmentation patterns .
  • TLC: For real-time monitoring of reactions using solvent systems like hexane:ethyl acetate .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:

  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.
  • Keep at 2–8°C for long-term stability, as piperazine derivatives are prone to hygroscopicity and decomposition at room temperature .
  • Avoid exposure to strong acids/bases, which may hydrolyze the ethoxy group .

Advanced: How can molecular docking studies guide the design of this compound derivatives for anticancer applications?

Answer:

  • Target Selection: Prioritize kinases (e.g., tyrosine kinases) based on structural homology to known inhibitors .
  • Docking Workflow: Use software (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Focus on hydrogen bonding with the ethoxy group and piperazine’s basic nitrogen .
  • Validation: Compare docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on cancer cell lines) . Adjust substituents (e.g., triazole rings) to enhance binding affinity .

Advanced: How do structural modifications (e.g., substituents on the benzyl group) affect the pharmacological profile of piperazine derivatives?

Answer:

  • Hydrophilicity vs. Lipophilicity: Replacing ethoxy with hydroxyethyl increases solubility but reduces blood-brain barrier penetration . Fluorine or chlorine substitution enhances metabolic stability and receptor affinity (e.g., 1-(2-fluorobenzyl) derivatives showed improved anticancer activity) .
  • Steric Effects: Bulkier groups (e.g., tert-butyl) may hinder binding to flat receptor pockets, as seen in kinase inhibitors .
  • Methodology: Perform comparative SAR using logP measurements, receptor binding assays, and ADMET predictions .

Advanced: How can researchers resolve contradictions in biological activity data between similar piperazine analogs?

Answer:

  • Case Study: If this compound shows lower activity than its methoxy analog:
    • Assay Conditions: Check solvent effects (e.g., DMSO concentration) on compound solubility .
    • Metabolic Stability: Use liver microsome assays to compare degradation rates; ethoxy groups may undergo faster CYP450-mediated oxidation than methoxy .
    • Off-Target Screening: Employ proteome profiling to identify unintended interactions .
  • Statistical Validation: Replicate experiments with larger sample sizes and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate Purification: Use flash chromatography after each step to remove byproducts (e.g., unreacted piperazine) .
  • Catalyst Screening: Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve click chemistry efficiency for triazole formation .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 10 minutes) for steps like amide coupling .
  • Scale-Up Considerations: Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) .

Advanced: How can researchers validate the selectivity of this compound derivatives for specific biological targets?

Answer:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-substrate) to measure displacement in receptor-rich tissues .
  • CRISPR Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Structural Biology: Co-crystallize derivatives with target proteins (e.g., kinases) to confirm binding modes .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors (e.g., DCM, propargyl bromide) .
  • Spill Management: Neutralize acidic/basic spills before disposal; adsorbent materials (e.g., vermiculite) contain liquid leaks .

Advanced: How can computational tools predict the metabolic pathways of this compound derivatives?

Answer:

  • Software: Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism (e.g., ethoxy → hydroxy conversion via CYP3A4) .
  • Fragmentation Patterns: Align in silico MS/MS spectra with experimental data to identify major metabolites .
  • Toxicology Profiling: Predict hepatotoxicity using QSAR models trained on piperazine-containing drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.